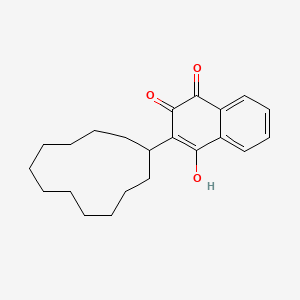![molecular formula C19H15NO2S B14446473 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-99-3](/img/structure/B14446473.png)
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound features a propylsulfanyl group attached to the phenoxazine core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. This reaction yields 6-chlorobenzo[a]phenoxazin-5-one, which can then undergo further functionalization to introduce the propylsulfanyl group. The Buchwald-Hartwig amination reaction is often employed for this purpose, using palladium catalysts and appropriate ligands in a solvent mixture of dimethylformamide and toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfanyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6-Anilinobenzo[a]phenoxazin-5-one
- 6-Phenylbenzo[a]phenoxazin-5-one
Uniqueness
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the propylsulfanyl group, which can significantly alter its chemical and biological properties compared to other phenoxazine derivatives. This modification can enhance its solubility, stability, and binding affinity towards specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
78489-99-3 |
|---|---|
Molekularformel |
C19H15NO2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6-propylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-2-11-23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
SPPIIZUBZZRJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


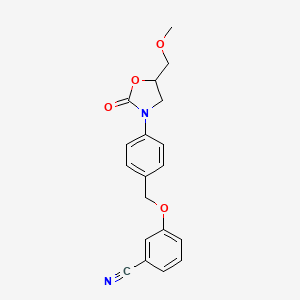

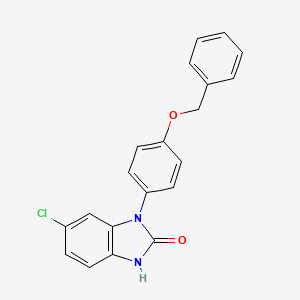
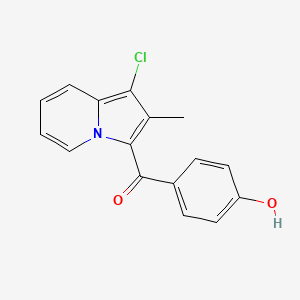
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
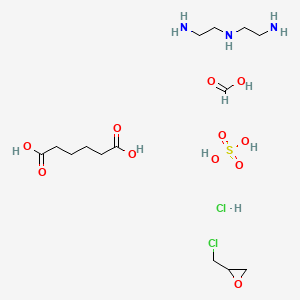

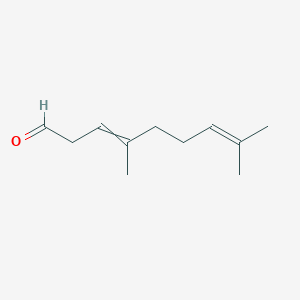
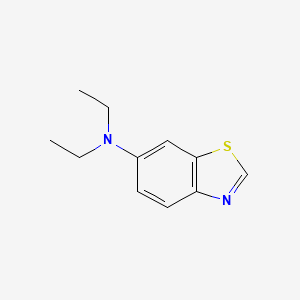
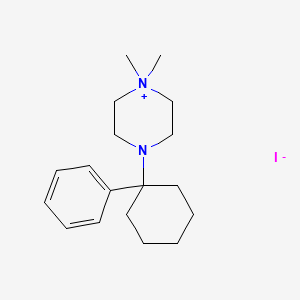
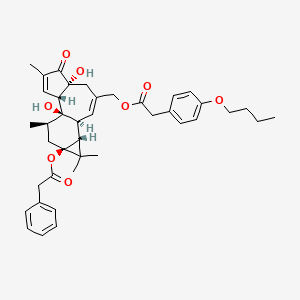
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
